Biotin-X-NTA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C26H40K3N5O9S |

|---|---|

Molecular Weight |

716.0 g/mol |

IUPAC Name |

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate |

InChI |

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1 |

InChI Key |

MKLSOXPHWHEJPK-RCFQCEFGSA-K |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemistry and Application of Biotin-X-NTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis, and multifaceted applications of Biotin-X-NTA (Biotin-X-nitrilotriacetic acid). This bifunctional molecule has become an indispensable tool in molecular biology, protein chemistry, and drug discovery, primarily for the detection and purification of histidine-tagged (His-tagged) proteins.

Core Chemistry of this compound

This compound is a molecule ingeniously designed with two distinct functional ends, connected by a spacer arm ("X").

-

Biotin Moiety: This is vitamin H (biotin), which exhibits an extraordinarily high-affinity, non-covalent interaction with streptavidin and avidin proteins. This interaction is one of the strongest known in nature.

-

Nitrilotriacetic acid (NTA) Moiety: This is a chelating agent that can tightly bind metal ions. In the context of its application, the NTA moiety is typically chelated with a nickel(II) ion (Ni²⁺). The Ni²⁺-NTA complex has a strong affinity for the imidazole side chains of consecutive histidine residues, the basis of the widely used His-tag system for recombinant proteins.

-

"X" Spacer: The "X" in this compound represents a spacer arm, often an aminocaproic acid linker, which separates the biotin and NTA moieties. This spatial separation is crucial to minimize steric hindrance, allowing both ends of the molecule to interact with their respective binding partners simultaneously and efficiently.

The fundamental principle behind this compound's utility lies in its ability to act as a bridge. The Ni²⁺-NTA end captures a His-tagged protein, while the biotin end can be detected by a streptavidin or avidin conjugate, which is often linked to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye.

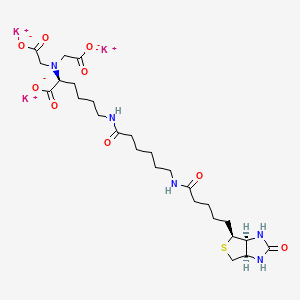

Caption: Chemical structure of this compound.

Synthesis of this compound

A single-step synthesis for biotinylated nitrilotriacetic acid has been described, providing a straightforward method for producing this valuable reagent.[1]

Experimental Protocol: Single-Step Synthesis

This protocol is based on the method described by McMahan and Burgess (1996).

Materials:

-

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate

-

Biotin-X-NHS (N-hydroxysuccinimide ester of biotin with a spacer)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in DMF.

-

Add a molar excess of triethylamine to the solution to act as a base.

-

In a separate container, dissolve Biotin-X-NHS in DMF.

-

Slowly add the Biotin-X-NHS solution to the lysine solution while stirring at room temperature.

-

Allow the reaction to proceed for several hours (e.g., 4-6 hours) or overnight at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC.

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

-

Purify the this compound product using reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product as a white solid.

Quantitative Data

The utility of this compound is underpinned by the distinct binding affinities of its two functional ends.

| Interaction | Binding Partner | Dissociation Constant (Kd) | Notes |

| Biotin | Streptavidin | ~10⁻¹⁴ M | One of the strongest known non-covalent interactions in biology.[2] |

| Biotin | Avidin | ~10⁻¹⁵ M | Slightly stronger than the biotin-streptavidin interaction.[3] |

| Ni-NTA | 6xHis-tag | ~10⁻⁶ M (Micromolar) | This affinity is sufficient for capture and detection but allows for elution with competitors like imidazole. |

| Ni-tris-NTA | 6xHis-tag | ~10⁻⁹ M (Nanomolar) | The use of three NTA moieties significantly increases the binding affinity.[4] |

Key Applications and Experimental Protocols

This compound is a versatile tool with applications in various molecular biology techniques.

Western Blot Detection of His-Tagged Proteins

This is one of the most common applications of this compound, offering a sensitive alternative to anti-His-tag antibodies.

-

SDS-PAGE and Transfer: Separate your protein lysate using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Wash: Wash the membrane three times for 5 minutes each with TBST.

-

This compound-Ni²⁺ Complex Formation:

-

Prepare a working solution of this compound (e.g., 1 µg/mL in TBST).

-

Add a molar excess of a nickel salt (e.g., NiSO₄ or NiCl₂) to the this compound solution and incubate for 15-30 minutes at room temperature to form the complex.

-

-

Incubation: Incubate the membrane with the this compound-Ni²⁺ solution for 1 hour at room temperature with gentle agitation.

-

Wash: Wash the membrane three times for 5 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in TBST according to the manufacturer's instructions) for 1 hour at room temperature.

-

Wash: Wash the membrane four times for 5 minutes each with TBST.

-

Detection: Add a chemiluminescent HRP substrate and image the blot using a suitable imaging system.

-

Stripping (Optional): The this compound can be stripped from the blot by incubating at a low pH (e.g., pH 4.8), allowing for reprobing with other antibodies.[1]

Caption: Western Blot Workflow.

Protein Purification: Affinity Capture

This compound can be used for small-scale affinity capture or "pull-down" of His-tagged proteins from complex mixtures.

-

Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads or agarose resin in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate with this compound-Ni²⁺: Incubate the streptavidin beads with the pre-formed this compound-Ni²⁺ complex for 30-60 minutes at room temperature with gentle rotation.

-

Wash: Wash the beads three times with the binding buffer to remove unbound this compound-Ni²⁺.

-

Protein Binding: Add your cell lysate containing the His-tagged protein to the beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash: Wash the beads three to five times with the binding buffer to remove non-specifically bound proteins. A low concentration of imidazole (e.g., 10-20 mM) can be included in the wash buffer to reduce background.

-

Elution: Elute the captured His-tagged protein from the beads using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Alternatively, the biotin-streptavidin interaction can be disrupted with harsh conditions (e.g., boiling in SDS-PAGE sample buffer), though this will denature the protein.

Surface Plasmon Resonance (SPR)

This compound enables the oriented immobilization of His-tagged proteins onto streptavidin-coated sensor chips for SPR analysis of biomolecular interactions.

-

Prepare Sensor Chip: Use a streptavidin-coated SPR sensor chip.

-

Immobilize this compound-Ni²⁺: Inject the pre-formed this compound-Ni²⁺ complex over the sensor surface to achieve a stable baseline, indicating successful immobilization.

-

Capture His-tagged Ligand: Inject the His-tagged protein (ligand) over the sensor surface. The protein will be captured by the Ni²⁺-NTA, resulting in an increase in the response units (RU).

-

Analyze Analyte Binding: Inject the analyte of interest over the sensor surface and monitor the association and dissociation phases to determine kinetic parameters (kₐ, kₔ) and binding affinity (Kₐ).

-

Regeneration: The sensor surface can often be regenerated by injecting a solution that disrupts the Ni²⁺-NTA-His-tag interaction, such as a low pH buffer or a solution containing EDTA, which will strip the Ni²⁺ ions. This leaves the this compound on the surface, which can be recharged with Ni²⁺ for subsequent experiments.

Caption: SPR Experimental Workflow.

Conclusion

This compound is a powerful and versatile bifunctional reagent that bridges the high-affinity biotin-streptavidin system with the widely used His-tag technology for recombinant protein studies. Its straightforward synthesis and applicability in a range of techniques, from protein detection and purification to detailed kinetic analysis, make it an invaluable tool for researchers in both academic and industrial settings. Understanding the underlying chemistry and optimizing the experimental protocols are key to leveraging the full potential of this elegant molecular tool.

References

- 1. Single-step synthesis and characterization of biotinylated nitrilotriacetic acid, a unique reagent for the detection of histidine-tagged proteins immobilized on nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 4. biotechrabbit | Tris-NTA Biotin - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

Biotin-X-NTA: A Technical Guide to its Core Applications in Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein research, the ability to specifically label, detect, and immobilize proteins of interest is paramount. Biotin-X-NTA (Biotin-X-nitrilotriacetic acid) has emerged as a versatile and powerful tool for the targeted analysis of histidine-tagged (His-tagged) proteins. This bifunctional reagent uniquely combines the high-affinity interaction of the nitrilotriacetic acid (NTA) moiety with a metal ion (typically nickel, Ni2+) for specific binding to polyhistidine tags, and the robust biotin-streptavidin interaction for sensitive detection and capture. The "X" in this compound refers to a spacer arm, which helps to minimize steric hindrance and improve the accessibility of the biotin group.[1]

This technical guide provides an in-depth overview of the fundamental applications of this compound in protein research. It details the underlying principles, experimental protocols, and data interpretation for key techniques including Western blotting, protein immobilization, and affinity-based assays.

Principle of Action: A Dual-Functionality Approach

The utility of this compound lies in its two distinct functional ends:

-

The NTA-Ni2+ Chelation Complex: The nitrilotriacetic acid (NTA) group is a chelating agent that, when charged with a divalent metal ion like Nickel (Ni2+), forms a stable complex. This complex has a high affinity and specificity for the imidazole rings of consecutive histidine residues present in a His-tag.[2][3] The NTA moiety chelates the Ni2+ ion at four of its six coordination sites, leaving two sites available to bind to the histidine tag of a protein.[2][3]

-

The Biotin Moiety: Biotin exhibits an exceptionally strong and specific interaction with streptavidin and its analogues (e.g., avidin, neutravidin). This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions. This allows for highly sensitive detection and robust immobilization through streptavidin-conjugated reporters (e.g., enzymes, fluorophores) or surfaces.

This dual functionality allows for a two-step approach in many applications: first, the specific capture of a His-tagged protein via the NTA-Ni2+ interaction, followed by the highly sensitive detection or immobilization via the biotin-streptavidin linkage. A key advantage of the NTA-His-tag interaction is its reversible nature; the bond can be disrupted by lowering the pH or by competition with imidazole, allowing for the release of the captured protein.

Core Applications and Methodologies

Detection of His-Tagged Proteins in Western Blotting

This compound offers a sensitive and often more specific alternative to anti-His-tag antibodies for the detection of His-tagged proteins on nitrocellulose or PVDF membranes. It can detect as little as 0.1 pmol of a His-tagged protein.

Experimental Workflow:

Detailed Protocol for Western Blotting:

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Note that milk contains biotin and should be avoided if high background is an issue.

-

Preparation of this compound Staining Solution:

-

Prepare a 1 mg/mL stock solution of this compound in water or DMSO.

-

For a standard 8 cm x 10 cm blot, prepare 20 mL of staining solution by adding 20 µL of 10 mM NiCl₂ and 20 µL of 1 mg/mL this compound to 20 mL of blocking buffer. Mix well.

-

Add 1-2 µL of a 1 mg/mL stock of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase (HRP) conjugate. This solution should be prepared fresh (less than 30 minutes before use).

-

-

Incubation: Incubate the blot in the staining solution for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane 3-4 times for 5 minutes each with wash buffer (e.g., TBST).

-

Detection: Proceed with the appropriate chemiluminescent or colorimetric substrate for the enzyme conjugate used.

Stripping and Reprobing: The this compound complex can be removed from the His-tagged protein, allowing for reprobing of the blot with other antibodies. This can be achieved by incubating the blot in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8 at 50°C for 40 minutes) or at a pH of 4.8.

Quantitative Data Summary:

| Parameter | Value | Reference(s) |

| Detection Limit | < 0.1 pmol | |

| This compound MW | ~716 g/mol | |

| Storage (Solid) | +4°C, protect from moisture | |

| Storage (Solution) | -20°C (1 month), -80°C (6 months) |

Protein Immobilization for Surface Plasmon Resonance (SPR)

This compound facilitates the oriented immobilization of His-tagged proteins onto streptavidin-coated sensor chips for Surface Plasmon Resonance (SPR) analysis. This controlled orientation is crucial for accurate kinetic and affinity measurements of protein-protein or protein-small molecule interactions. While direct immobilization of His-tagged proteins on NTA-coated chips is possible, the bond can be unstable under certain buffer conditions. The this compound approach, combined with a streptavidin surface, offers a more robust and stable immobilization.

Experimental Workflow for SPR Immobilization:

Detailed Protocol for SPR Immobilization:

-

Preparation of Biotinylated Protein:

-

Incubate the purified His-tagged protein with a molar excess of Ni²⁺-charged this compound in a suitable buffer (e.g., HBS-EP). The optimal ratio should be determined empirically.

-

Remove excess, unbound this compound using a desalting column.

-

-

Immobilization on Streptavidin Chip:

-

Equilibrate the streptavidin-coated SPR sensor chip with running buffer.

-

Inject the biotinylated His-tagged protein over the sensor surface at a low flow rate to allow for efficient capture. Monitor the response units (RU) to achieve the desired immobilization level.

-

-

Washing: Wash the chip surface with running buffer to remove any non-specifically bound protein.

-

Interaction Analysis: Proceed with injecting the analyte of interest to measure binding kinetics and affinity.

-

Regeneration: Depending on the analyte and the stability of the immobilized ligand, the surface may be regenerated using mild conditions. However, the biotin-streptavidin interaction is generally considered irreversible. A more advanced strategy for regeneration involves a two-layer capture system where a His-tagged streptavidin is first captured on a Tris-NTA surface, followed by the capture of a biotinylated ligand.

Quantitative Data Comparison:

| Interaction | Dissociation Constant (Kd) | Notes | Reference(s) |

| Mono-NTA : His-tag | ~10 µM | Lower affinity | |

| Tris-NTA : His-tag | ~1 nM | Higher affinity due to avidity | |

| Biotin : Streptavidin | ~10⁻¹⁵ M | Very strong, essentially irreversible |

Note: While a specific Kd for this compound was not found, its affinity is expected to be in the micromolar range, similar to other mono-NTA reagents.

Pull-Down Assays for Interaction Studies

This compound can be used to immobilize His-tagged "bait" proteins on streptavidin-coated beads for pull-down assays to identify interacting "prey" proteins from cell lysates.

Experimental Workflow for Pull-Down Assay:

Detailed Protocol for Pull-Down Assay:

-

Preparation of Bait-Protein-Bead Complex:

-

Label the purified His-tagged bait protein with Ni²⁺-charged this compound as described for the SPR protocol.

-

Incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose beads to allow for immobilization.

-

Wash the beads to remove unbound bait protein.

-

-

Incubation with Lysate:

-

Prepare a cell lysate under conditions that preserve protein-protein interactions.

-

Incubate the lysate with the bait-protein-bead complex, typically for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

-

-

Elution:

-

Elute the prey proteins from the bait protein using a buffer that disrupts the protein-protein interaction (e.g., high salt, low pH), while leaving the bait attached to the beads.

-

Alternatively, the entire complex can be eluted by boiling in SDS-PAGE sample buffer.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For identification of unknown interaction partners, mass spectrometry can be employed.

Conclusion

This compound is a versatile and valuable reagent in the protein researcher's toolkit. Its dual-functionality enables the specific and sensitive detection, immobilization, and capture of His-tagged proteins across a range of fundamental applications. By understanding the principles and detailed methodologies outlined in this guide, researchers can effectively leverage this compound to advance their studies in protein expression, interaction, and function. The ability to reversibly bind to the His-tag, coupled with the robust biotin-streptavidin interaction, provides a flexible and powerful platform for protein analysis.

References

Biotin-X-NTA for Detecting Recombinant Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-X-NTA as a powerful tool for the detection and characterization of recombinant proteins. We will delve into the core principles of its mechanism, detailed experimental protocols for its application, and a summary of its quantitative performance.

Introduction: The Power of Targeted Protein Detection

The specific and sensitive detection of recombinant proteins is a cornerstone of modern biological research and drug development. Among the various affinity tagging systems, the polyhistidine (His) tag is one of the most widely used due to its small size and high affinity for immobilized metal ions. This compound (Biotin-X-nitrilotriacetic acid) has emerged as a versatile and robust reagent for the detection of these His-tagged proteins in a variety of applications, including Western blotting, ELISA, and surface plasmon resonance (SPR). This guide will explore the technical details of this compound, providing researchers with the knowledge to effectively integrate this technology into their workflows.

Principle of Detection: A Two-Step Recognition System

The functionality of this compound is based on a two-step recognition process that combines the principles of immobilized metal affinity chromatography (IMAC) and the high-affinity interaction between biotin and streptavidin.

First, the nitrilotriacetic acid (NTA) moiety of this compound acts as a tetradentate chelator, firmly binding a divalent metal ion, typically Nickel (Ni²⁺). This creates a stable complex where two of the six coordination sites of the nickel ion remain available. These available sites can then specifically coordinate with the imidazole side chains of consecutive histidine residues in a His-tagged protein.

Second, the biotin molecule, connected to the NTA via a spacer arm ("X"), serves as a high-affinity handle for detection. Streptavidin, a protein with an exceptionally strong and specific affinity for biotin (with a dissociation constant (Kd) in the femtomolar range), can be conjugated to various reporter molecules, such as enzymes (e.g., horseradish peroxidase, alkaline phosphatase) or fluorophores. This allows for the sensitive detection and quantification of the His-tagged protein.

The "X" in this compound represents a spacer arm, which is crucial for overcoming steric hindrance and allowing both the NTA-Ni²⁺:His-tag interaction and the biotin:streptavidin interaction to occur efficiently.

Figure 1. Mechanism of this compound mediated protein detection.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in both basic research and the pharmaceutical industry.

-

Western Blotting: It offers a sensitive alternative to anti-His tag antibodies for the detection of His-tagged proteins on nitrocellulose or PVDF membranes. The reversible nature of the NTA-Ni²⁺ interaction at low pH allows for stripping and re-probing of the blot.

-

Enzyme-Linked Immunosorbent Assay (ELISA): this compound can be used to develop sensitive and specific ELISAs for the quantification of His-tagged proteins in various samples.[1]

-

Surface Plasmon Resonance (SPR): In SPR, this compound can be used to capture His-tagged proteins onto a streptavidin-coated sensor chip for real-time analysis of protein-protein or protein-small molecule interactions. This allows for the determination of binding kinetics and affinities.

-

High-Throughput Screening (HTS): The robust and specific nature of the this compound system makes it suitable for various HTS platforms, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved Fluorescence (HTRF), to screen for modulators of protein-protein interactions.[2][3]

-

Protein Purification: While less common than traditional Ni-NTA resins, this compound can be used in conjunction with streptavidin-coated beads for small-scale affinity purification of His-tagged proteins.

Quantitative Data Summary

| Parameter | Value/Range | Method/Context | Reference |

| Detection Limit | < 0.1 pmol | Western Blot | [4] |

| Binding Affinity (Kd) of Tris-NTA | ~1 nM | SPR | [5] |

| Binding Affinity (Kd) of Mono-NTA | ~10 µM | General | |

| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁵ M | General | |

| Western Blot Sensitivity Increase | Up to 110-fold | Using Streptavidin-PolyHRP vs. traditional HRP | |

| Specificity Comparison | High specificity, low background | Compared to some anti-His antibodies and Cobalt-biotin methods in Western Blot |

Note: Tris-NTA contains three NTA moieties, leading to a significantly higher avidity for His-tags compared to the single NTA group in this compound. Therefore, the binding affinity of this compound is expected to be closer to that of mono-NTA.

Experimental Protocols

This section provides detailed methodologies for the most common applications of this compound.

Western Blotting

This protocol outlines the steps for detecting His-tagged proteins on a Western blot using this compound.

Figure 2. Western Blot workflow using this compound.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

This compound

-

NiCl₂ solution (10 mM)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

DMSO or water for dissolving this compound

Procedure:

-

Protein Transfer and Blocking: Following SDS-PAGE, transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

-

Preparation of Ni²⁺-charged this compound Solution:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO or water.

-

For a 10 mL working solution, add 10 µL of 10 mM NiCl₂ and 10 µL of 1 mg/mL this compound to 10 mL of blocking buffer. Mix well. This solution should be prepared fresh.

-

-

Incubation with this compound: Incubate the blocked membrane in the freshly prepared Ni²⁺-charged this compound solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Incubation with Streptavidin-HRP: Incubate the membrane with a suitable dilution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

-

Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Stripping Protocol (Optional): To re-probe the blot, the this compound complex can be removed by incubating the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100 mM β-mercaptoethanol) at 50°C for 30 minutes, followed by extensive washing.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of a His-tagged protein.

Materials:

-

Streptavidin-coated 96-well plate

-

This compound

-

NiCl₂ solution (10 mM)

-

His-tagged protein standard and samples

-

Primary antibody against the protein of interest (unlabeled)

-

HRP-conjugated secondary antibody

-

Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

-

Assay buffer (e.g., 1% BSA in PBST)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

Procedure:

-

Prepare Ni²⁺-charged this compound: Prepare a working solution of Ni²⁺-charged this compound in assay buffer as described in the Western Blot protocol.

-

Coat Plate: Add 100 µL of the Ni²⁺-charged this compound solution to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Capture Antigen: Add 100 µL of His-tagged protein standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

-

Wash: Wash the plate five times with wash buffer.

-

Develop and Read: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.

High-Throughput Screening (HTS) using AlphaScreen

This section provides a conceptual workflow for an AlphaScreen assay to screen for inhibitors of a protein-protein interaction involving a His-tagged protein.

Figure 3. High-Throughput Screening workflow using this compound in an AlphaScreen assay.

Principle: In this assay, a His-tagged "bait" protein is captured by Ni-NTA-coated AlphaScreen Acceptor beads, and a biotinylated "prey" protein is captured by Streptavidin-coated Donor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the protein-protein interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.

General Protocol Outline:

-

Reagent Preparation: Optimize the concentrations of the His-tagged protein, biotinylated protein, and both Acceptor and Donor beads.

-

Compound Addition: Dispense the small molecule library into microtiter plates.

-

Protein Incubation: Add the His-tagged and biotinylated protein partners to the wells and incubate to allow for interaction in the presence of the test compounds.

-

Bead Incubation: Add the Ni-NTA Acceptor and Streptavidin Donor beads and incubate in the dark.

-

Signal Reading: Read the plates on an AlphaScreen-compatible plate reader. Hits are identified as wells with a significant decrease in signal intensity.

Conclusion

This compound is a powerful and versatile reagent for the detection and characterization of recombinant His-tagged proteins. Its dual-functionality, combining the specificity of metal-chelate affinity with the high sensitivity of the biotin-streptavidin system, makes it a valuable tool in a wide range of applications, from routine protein detection to high-throughput drug screening. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotium Biotin-X NTA (OR Biotin-X NITRILOTRIACET, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. biotechrabbit | Tris-NTA Biotin - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

An In-depth Technical Guide to Biotin-X-NTA for Western Blotting Beginners

For researchers, scientists, and drug development professionals venturing into protein analysis, Western blotting stands as a cornerstone technique. This guide provides a comprehensive introduction to a powerful, non-antibody-based method for detecting His-tagged proteins: Biotin-X-NTA. This approach offers a sensitive and versatile alternative to traditional anti-His antibody-based detection.

Core Principles: Understanding this compound

This compound (Biotin-X-nitrilotriacetic acid) is a chemical probe designed for the specific detection of proteins engineered to have a polyhistidine tag (His-tag). The functionality of this compound hinges on two key interactions:

-

NTA-His-tag Interaction: The nitrilotriacetic acid (NTA) moiety is a chelating agent that, when charged with a divalent metal ion like Nickel (Ni²⁺), forms a high-affinity coordination complex with the imidazole rings of the consecutive histidine residues in a His-tag.

-

Biotin-Streptavidin Interaction: The biotin molecule exhibits an extraordinarily strong and specific non-covalent interaction with streptavidin (or avidin). This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the femtomolar range.

In a Western blot, the membrane-bound His-tagged protein is first incubated with a pre-complexed Ni²⁺-Biotin-X-NTA probe. The NTA-Ni²⁺ end of the probe binds to the His-tag. Subsequently, a streptavidin-enzyme conjugate (commonly Streptavidin-HRP or Streptavidin-AP) is added, which binds to the biotin moiety of the probe. The enzyme then catalyzes a reaction with a specific substrate to produce a detectable signal, either colorimetric or chemiluminescent.

Quantitative Data Presentation: A Comparative Overview

While direct side-by-side quantitative comparisons can vary based on experimental conditions, the following tables summarize available data and qualitative assessments to guide your choice of detection method.

Table 1: Binding Affinity and Detection Limits

| Parameter | This compound | Anti-His Monoclonal Antibody | Anti-His Polyclonal Antibody |

| Binding Affinity (Kd) | ~1 nM (for Tris-NTA)[1] | Variable (nM to µM range) | Variable (nM to µM range) |

| Detection Limit | As low as 0.1 pmol[2][3][4] | Picogram to nanogram range | Picogram to nanogram range |

| Specificity | High for accessible His-tags | Can vary; potential for cross-reactivity | Can vary; potential for cross-reactivity |

Table 2: Performance Characteristics in Western Blotting

| Feature | This compound | Anti-His Antibody |

| Signal-to-Noise Ratio | Generally high due to the specificity of the NTA-His and biotin-streptavidin interactions. | Can be variable; dependent on antibody quality and blocking efficiency. |

| Dynamic Range | Wide, particularly with chemiluminescent detection. | Dependent on antibody and detection system. |

| Reversibility | Yes, the NTA-His tag interaction can be reversed by washing with a low pH buffer or a chelating agent like EDTA, allowing for stripping and reprobing.[2] | Stripping can be harsh and may lead to protein loss. |

| Workflow Simplicity | Generally a two-step detection process (probe, then streptavidin-conjugate). | Can be a one-step (conjugated primary) or two-step (primary and secondary antibody) process. |

| Cost-Effectiveness | Can be more cost-effective as it eliminates the need for primary and secondary antibodies. | Can be more expensive, especially when using high-quality monoclonal antibodies. |

Visualizing the Process: Diagrams and Workflows

To better understand the principles and procedures, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

A Technical Guide: Biotin-X-NTA vs. Anti-His Antibodies for Histidine-Tagged Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prevalent methods for the detection and analysis of histidine-tagged (His-tagged) proteins: the chemical probe-based Biotin-X-NTA system and the immunodetection-based anti-His antibody approach. This document will delve into the core principles, performance characteristics, and detailed protocols for each method, enabling you to make an informed decision for your specific research and development needs.

Core Principles and Mechanism of Action

This compound: Chelation-Based Detection

This compound is a bifunctional chemical reagent that facilitates the detection of His-tagged proteins through a metal-chelation mechanism.[1] It comprises three key components:

-

Nitrilotriacetic acid (NTA): A chelating agent that binds divalent metal ions, most commonly Nickel (Ni²⁺). The Ni²⁺ ion has available coordination sites to bind to the imidazole rings of the histidine residues in the His-tag.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin.

-

X-linker: A spacer arm that connects the NTA and biotin moieties, minimizing steric hindrance.

The detection process involves the formation of a stable ternary complex: the Ni²⁺-NTA moiety of this compound binds to the His-tag on the protein, and the biotin group is then recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) for signal generation.[2]

Anti-His Antibodies: Immunological Recognition

Anti-His antibodies are biological reagents, either monoclonal or polyclonal, that specifically recognize and bind to the polyhistidine epitope tag.[3][4] The interaction is a classic antibody-antigen binding event. Detection can be achieved through two main approaches:

-

Direct Detection: The primary anti-His antibody is directly conjugated to a reporter enzyme (e.g., HRP or AP). This method offers a faster workflow.[2]

-

Indirect Detection: An unconjugated primary anti-His antibody first binds to the His-tag. Subsequently, a secondary antibody conjugated to a reporter enzyme and directed against the species of the primary antibody (e.g., anti-mouse IgG-HRP) is used for signal amplification.

Comparative Performance Analysis

The choice between this compound and anti-His antibodies often depends on the specific application, the required sensitivity, and the experimental context. Below is a summary of their performance characteristics based on available data.

Quantitative Data Summary

| Feature | This compound | Anti-His Antibodies | Key Considerations |

| Binding Affinity (Kd) | ~1 nM (for Tris-NTA) | Varies significantly by clone (pM to µM range) | Tris-NTA offers significantly higher affinity than mono-NTA (~10 µM). Antibody affinity is clone-dependent. |

| Sensitivity | High; can detect < 0.1 pmol of His-tagged protein. | Varies; can be very high with signal amplification. | Direct comparisons show Ni-NTA conjugates can be as sensitive as or more sensitive than some antibody-based methods, particularly with chemiluminescent detection. |

| Specificity | Generally high for the His-tag. Can have off-target binding to other metal-binding proteins. | Can be highly specific, but performance varies between different antibody clones. Some may show cross-reactivity. | Ni-NTA specificity can be improved by using cobalt (Co²⁺) instead of nickel or by optimizing wash buffers with low concentrations of imidazole. |

| Reversibility | Readily reversible with imidazole or by lowering the pH to 4.8. | Reversible under specific, often harsh, elution conditions (e.g., low pH, high salt). | The reversible nature of this compound binding is advantageous for applications like protein purification and blot reprobing. |

| Cost | Generally lower cost for the primary detection reagent. | Can be more expensive, especially for high-affinity monoclonal antibodies. | Overall cost should also factor in secondary reagents and potential for reagent reuse. |

| Workflow Simplicity | Can be simpler, with fewer incubation and wash steps in some applications. | Indirect detection methods involve more steps. | Direct detection with conjugated anti-His antibodies simplifies the workflow. |

Experimental Workflows and Visualizations

The following diagrams illustrate the typical experimental workflows for Western blotting and ELISA using both this compound and anti-His antibodies.

Western Blotting Workflow

Caption: Comparative workflows for Western blotting.

ELISA Workflow (Capture Down)

Caption: Comparative workflows for ELISA.

Detailed Experimental Protocols

Western Blotting with this compound

This protocol is adapted for the chemiluminescent detection of His-tagged proteins on a PVDF membrane.

Materials:

-

PVDF membrane with transferred proteins

-

This compound stock solution (1 mg/mL in DMSO or water)

-

10 mM NiCl₂ solution

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Orbital shaker

Procedure:

-

Blocking: Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Staining Solution Preparation (Prepare Fresh): For an 8 cm x 10 cm blot, prepare 20 mL of Staining Solution by adding the following to 20 mL of Blocking Buffer:

-

20 µL of 10 mM NiCl₂

-

20 µL of 1 mg/mL this compound

-

Diluted Streptavidin-HRP (follow manufacturer's recommendation, typically 1:5000 to 1:20,000) Mix well. This solution is stable for at least 30 minutes.

-

-

Incubation: Incubate the blot in the freshly prepared Staining Solution for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an appropriate imaging system.

Stripping and Reprobing: To reprobe the blot, the this compound complex can be stripped by incubating the membrane in a buffer containing 62.5 mM Tris, 0.2% SDS, and 50 mM DTT at pH 6.8 for 40 minutes at 50°C with gentle agitation. Alternatively, incubate overnight in 200 mM acetic acid with 40 mM EDTA at pH 4.8. After stripping, wash the blot thoroughly before proceeding with a different antibody detection.

Western Blotting with Anti-His Antibody (Indirect Detection)

This protocol describes a standard indirect Western blot procedure.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Primary anti-His antibody

-

Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Wash Buffer (TBST)

-

Chemiluminescent substrate

-

Orbital shaker

Procedure:

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary anti-His antibody in Blocking Buffer (typically 1:1000 to 1:5000 dilution). Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer (typically 1:5000 to 1:20,000 dilution). Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal.

Conclusion and Recommendations

Both this compound and anti-His antibodies are powerful tools for the analysis of His-tagged proteins. The choice between them is not always straightforward and should be guided by the specific experimental goals and constraints.

-

This compound is a cost-effective and robust option, particularly for applications requiring high sensitivity and where the reversible nature of the binding is advantageous (e.g., blot stripping and reprobing). Its performance can be fine-tuned by optimizing metal ion and wash conditions.

-

Anti-His antibodies can offer exceptional specificity and affinity, especially high-quality monoclonal antibodies. They are a reliable choice for a wide range of applications, and the availability of directly conjugated antibodies can simplify workflows. However, performance can be clone-dependent, and optimization of antibody concentrations is crucial.

For novel protein targets or when establishing new assays, it may be beneficial to empirically test both systems to determine which provides the optimal balance of sensitivity, specificity, and signal-to-noise for your specific protein of interest and experimental setup.

References

- 1. A game of tag: A review of protein tags for the successful detection, purification and fluorescence labelling of proteins expressed in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seracare.com [seracare.com]

- 3. How can His-Tags Benefit your Research? [jacksonimmuno.com]

- 4. Variability in the Immunodetection of His-tagged Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-X-NTA: A Technical Guide to its Role in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Biotin-X-NTA as a powerful reagent in the study of protein-protein interactions. Its unique bifunctional nature, combining a high-affinity chelating group for histidine-tagged (His-tagged) proteins with the robust biotin-streptavidin interaction, offers a versatile platform for a range of applications, from initial discovery to detailed kinetic analysis of protein interactions. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for leveraging this compound in your research.

Core Principles of this compound

This compound, or Biotin-X-nitrilotriacetic acid, is a chemical probe designed to specifically and reversibly bind to His-tagged proteins. Its functionality is derived from two key components:

-

Nitrilotriacetic acid (NTA): This chelating agent forms a coordination complex with a divalent metal ion, typically nickel (Ni²⁺). The Ni²⁺-NTA complex presents two coordination sites that can be occupied by the imidazole side chains of consecutive histidine residues in a His-tag. This interaction is reversible and can be disrupted by a competing chelator like EDTA or a high concentration of imidazole.

-

Biotin: This vitamin exhibits an exceptionally high and stable affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M)[1]. This interaction is one of the strongest non-covalent bonds known in biology and is highly resistant to changes in pH, temperature, and denaturing agents.

-

"X" Spacer: The "X" in this compound refers to a spacer arm, typically an aminocaproic acid linker, which separates the biotin and NTA moieties. This spacer reduces steric hindrance, allowing both ends of the molecule to interact with their respective binding partners simultaneously and efficiently.

The combination of these features allows for a two-step binding mechanism that is central to its application in protein interaction studies. First, the Ni²⁺-chelated NTA moiety captures a His-tagged "bait" protein. Subsequently, the biotin group can be used to immobilize the entire complex onto a streptavidin-coated surface or for detection using streptavidin conjugates.

Applications in Protein Interaction Studies

This compound is a versatile tool applicable to a variety of techniques used to study protein-protein interactions.

Western Blotting and Far-Western Blotting

In Western blotting, this compound provides a sensitive method for the detection of His-tagged proteins. Following protein transfer to a membrane, the membrane is incubated with Ni²⁺-loaded this compound, which binds to the His-tagged protein of interest. Subsequent incubation with a streptavidin-conjugated enzyme (e.g., horseradish peroxidase or alkaline phosphatase) allows for chemiluminescent or colorimetric detection. This method can detect as little as 0.1 pmol of a His-tagged protein[2].

In Far-Western blotting, a non-antibody "probe" protein is used to detect a "target" protein on a membrane. If the probe protein is His-tagged, this compound can be used in conjunction with streptavidin-HRP for its detection after it has bound to the target protein on the membrane.

Pull-Down Assays for Discovery of Interaction Partners

Pull-down assays are a cornerstone of protein interaction discovery. This compound, in combination with streptavidin-coated beads, offers a robust method for isolating interaction partners of a His-tagged "bait" protein from a complex mixture such as a cell lysate. The strong interaction between biotin and streptavidin ensures efficient capture and retention of the bait-prey complexes during wash steps, minimizing non-specific binding and improving the signal-to-noise ratio of the experiment. The eluted proteins can then be identified by mass spectrometry.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. This compound enables the oriented and stable immobilization of His-tagged proteins onto a streptavidin-coated sensor chip. This oriented immobilization, via the N- or C-terminal His-tag, ensures that the protein's functional domains are accessible for interaction with an analyte, providing more accurate kinetic data (kon, koff, and KD). The high affinity of the biotin-streptavidin interaction provides a stable baseline, which is crucial for high-quality kinetic analysis.

Biolayer Interferometry (BLI) for High-Throughput Screening

Similar to SPR, BLI is a label-free optical biosensing technique used to measure biomolecular interactions. This compound can be used to immobilize His-tagged ligands onto streptavidin-coated biosensors. This setup is particularly well-suited for high-throughput screening of protein-protein interactions or for identifying small molecule inhibitors of a specific interaction, making it a valuable tool in drug discovery.

Data Presentation

Quantitative data from protein interaction studies using this compound can be summarized for comparative analysis. The following tables provide examples of the types of data that can be generated.

| Interaction Pair | Bait Protein (Immobilized via this compound) | Prey Protein (Analyte) | Relative Amount of Prey Pulled Down (%) |

| Protein X - Protein Y | His-tagged Protein X | Protein Y | 100 |

| Protein X - Mutant Y | His-tagged Protein X | Mutant Y | 25 |

| Negative Control | This compound only | Protein Y | <1 |

Table 1: Representative Data from a Pull-Down Assay Quantified by Densitometry.

| Interaction Pair | Ligand (Immobilized via this compound) | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |

| Protein A - Protein B | His-tagged Protein A | Protein B | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.5 x 10⁻⁹ |

| Protein A - Inhibitor | His-tagged Protein A | Small Molecule C | 3.2 x 10⁴ | 5.1 x 10⁻³ | 1.6 x 10⁻⁷ |

Table 2: Representative Kinetic Data from an SPR or BLI Experiment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol for Detection of His-tagged Proteins in Western Blotting

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

This compound

-

DMSO or sterile water

-

10 mM NiCl₂ solution

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Membrane Blocking: Following protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Preparation of this compound Solution: Dissolve this compound in DMSO or water to a stock concentration of 1 mg/mL.

-

Preparation of Staining Solution: Prepare the staining solution fresh (less than 30 minutes before use). For a standard 8 cm x 10 cm blot, mix the following in 20 mL of Blocking Buffer:

-

20 µL of 10 mM NiCl₂

-

20 µL of 1 mg/mL this compound

-

-

Incubation: Incubate the blot with the Staining Solution for 30 minutes at room temperature with gentle agitation[3].

-

Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in Blocking Buffer (follow manufacturer's recommendation for dilution) for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 5 minutes each with Wash Buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

-

(Optional) Stripping: The this compound complex can be removed by incubating the blot in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes[3]. This allows for reprobing with another antibody.

Protocol for Pull-Down Assay with Mass Spectrometry Analysis

Materials:

-

His-tagged "bait" protein

-

Cell lysate containing potential "prey" proteins

-

This compound

-

10 mM NiCl₂ solution

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris pH 8.5)

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.

-

This compound Loading:

-

Prepare a solution of this compound and a 3-fold molar excess of NiCl₂ in Binding/Wash Buffer.

-

Incubate the washed streptavidin beads with the Ni²⁺-loaded this compound solution for 30 minutes at room temperature with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove unbound this compound.

-

-

Bait Protein Immobilization:

-

Incubate the this compound-loaded beads with the purified His-tagged bait protein for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

-

-

Interaction Step:

-

Add the cell lysate to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

Washing:

-

Wash the beads five times with Binding/Wash Buffer to remove non-specific binders.

-

-

Elution:

-

Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate immediately with Neutralization Buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be separated by SDS-PAGE, and the gel bands excised for in-gel digestion with trypsin.

-

Alternatively, the eluted proteins can be subjected to in-solution trypsin digestion.

-

The resulting peptides are then analyzed by LC-MS/MS for protein identification.

-

Protocol for SPR-based Kinetic Analysis

Materials:

-

SPR instrument and a streptavidin-coated sensor chip

-

His-tagged ligand protein

-

Analyte protein

-

This compound

-

10 mM NiCl₂ solution

-

Running Buffer (e.g., HBS-EP+)

-

Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

-

Chip Priming: Prime the streptavidin sensor chip with Running Buffer as per the instrument's instructions.

-

This compound Immobilization:

-

Prepare a solution of Ni²⁺-loaded this compound in Running Buffer.

-

Inject the Ni²⁺-loaded this compound over the streptavidin surface to achieve a stable baseline, indicating successful capture.

-

-

Ligand Capture:

-

Inject the His-tagged ligand protein over the this compound functionalized surface at a low flow rate to allow for efficient capture. Aim for a capture level that will result in a maximum analyte response (Rmax) appropriate for kinetic analysis.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the analyte protein over the ligand-captured surface. Each injection cycle should include an association phase and a dissociation phase.

-

A zero-concentration analyte injection (i.e., running buffer alone) should be included for double referencing.

-

-

Regeneration:

-

After each analyte injection cycle, regenerate the surface by injecting the Regeneration Solution to remove the bound analyte. The strong biotin-streptavidin and stable NTA-His interaction should ensure the ligand remains immobilized. If the ligand is stripped, the surface can be regenerated with a fresh injection of the His-tagged ligand.

-

-

Data Analysis:

-

Process the sensorgram data by subtracting the reference channel signal and the zero-concentration analyte signal.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol for BLI-based Interaction Analysis

Materials:

-

BLI instrument and streptavidin (SA) biosensors

-

His-tagged ligand protein

-

Analyte protein

-

This compound

-

10 mM NiCl₂ solution

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

-

Biosensor Hydration: Hydrate the SA biosensors in Assay Buffer for at least 10 minutes.

-

Baseline: Establish a stable baseline for the hydrated biosensors in Assay Buffer.

-

This compound Loading:

-

Prepare a solution of Ni²⁺-loaded this compound in Assay Buffer.

-

Immerse the biosensors in this solution to allow for the capture of this compound onto the streptavidin surface.

-

-

Ligand Immobilization:

-

Move the biosensors to a solution containing the His-tagged ligand protein to allow for its immobilization.

-

-

Baseline 2: Establish a new baseline in Assay Buffer with the immobilized ligand.

-

Association: Transfer the biosensors to wells containing various concentrations of the analyte protein to measure the association phase.

-

Dissociation: Move the biosensors back to wells containing only Assay Buffer to measure the dissociation phase.

-

Data Analysis:

-

Align the sensorgrams to the baseline and association steps.

-

Fit the data globally to a suitable binding model to obtain the kinetic constants (ka, kd, and KD).

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

References

The Versatility of Biotin-X-NTA in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Biotin-X-NTA (Biotin-X-nitrilotriacetic acid) has emerged as a powerful and versatile tool in the realm of molecular biology, offering a robust method for the detection, purification, and immobilization of histidine-tagged (His-tagged) proteins. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with this compound, enabling researchers to effectively harness its capabilities in their experimental workflows.

Core Principles of this compound Technology

This compound is a bifunctional molecule that ingeniously combines the high-affinity interaction of biotin with streptavidin and the specific chelation of a nitrilotriacetic acid (NTA) group to a metal ion, typically nickel (Ni²⁺). This dual functionality allows for a two-step binding process that is both strong and specific.

The NTA moiety of this compound possesses three carboxyl groups and a nitrogen atom that can coordinate with a Ni²⁺ ion, leaving two coordination sites on the nickel ion available to bind to the imidazole rings of a polyhistidine tag (commonly a 6xHis-tag) engineered onto a recombinant protein[1]. The "X" in this compound refers to a spacer arm, often 6-aminohexanoic acid, which separates the biotin and NTA groups. This spacer minimizes steric hindrance, facilitating efficient binding of both moieties to their respective partners[2].

The biotin group at the other end of the molecule can then be recognized by streptavidin or its variants, which are often conjugated to reporter enzymes (like horseradish peroxidase or alkaline phosphatase), fluorescent dyes, or solid supports such as magnetic beads or sensor chips[1]. This strong and nearly irreversible biotin-streptavidin interaction provides a stable anchor for the entire complex, enabling a wide range of applications.

Quantitative Data and Performance Metrics

The performance of this compound and related compounds is characterized by their binding affinities and detection sensitivities. The following tables summarize key quantitative data for these reagents.

| Parameter | Value | Notes |

| Binding Affinity (Kd) of Mono-NTA to His-tag | ~10 µM | Represents the affinity of a single NTA group to a 6xHis-tag. |

| Binding Affinity (Kd) of Tris-NTA to His-tag | ~1 nM | Demonstrates the significant increase in affinity achieved through multivalency (three NTA groups). |

| Apparent Equilibrium Dissociation Constant (KD) of 6xHis-tag to Ni²⁺-NTA Surface | 14 ± 1 nM | Measured by surface plasmon resonance, indicating a strong interaction. |

| Detection Limit for His-tagged Proteins | As little as 0.1 pmol | Achievable on nitrocellulose membranes using chemiluminescence detection.[3][4] |

Table 1: Binding Affinities and Detection Limits

| Property | Description |

| Molecular Formula | C₂₆H₄₀K₃N₅O₉S |

| Molecular Weight | 715.98 g/mol |

| Solubility | Soluble in water |

| Storage | +4°C, protect from moisture. Stock solutions at -20°C for 1 month or -80°C for 6 months. |

Table 2: Physicochemical Properties of this compound

Key Applications and Experimental Protocols

This compound's unique properties lend it to a variety of applications in molecular biology. Detailed protocols for some of the most common applications are provided below.

Western Blotting

This compound offers a sensitive alternative to traditional anti-His-tag antibodies for the detection of His-tagged proteins on Western blots.

-

Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane using standard procedures.

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

-

Preparation of Staining Solution:

-

Dissolve this compound in DMSO or water to a stock concentration of 1 mg/mL.

-

Prepare a fresh staining solution by adding 20 µL of 10 mM NiCl₂, 20 µL of 1 mg/mL this compound, and 1-2 µL of 1 mg/mL streptavidin-alkaline phosphatase or streptavidin-HRP to 20 mL of blocking buffer. Mix well. This solution is stable for at least 30 minutes.

-

-

Incubation: Incubate the blot with the staining solution for 30 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane 3-4 times for 5 minutes each with wash buffer (e.g., TBST) at room temperature.

-

Detection: Proceed with chemiluminescent or colorimetric detection according to the manufacturer's instructions for the chosen streptavidin conjugate.

-

(Optional) Stripping: The this compound complex can be stripped from the membrane by incubating in a stripping buffer (e.g., 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8) at 50°C for 40 minutes, allowing for reprobing with other antibodies.

Pull-Down Assays

Pull-down assays are used to study protein-protein interactions. In this context, a His-tagged "bait" protein is immobilized via this compound and streptavidin-coated beads to "pull down" interacting "prey" proteins from a cell lysate.

-

Bead Preparation:

-

Resuspend streptavidin-coated magnetic or agarose beads.

-

Transfer an appropriate volume of bead slurry to a microcentrifuge tube.

-

Wash the beads three times with a binding buffer (e.g., 50 mM Tris pH 7.5, 150-300 mM NaCl, 0.05% NP-40).

-

-

Bait Protein Immobilization:

-

Incubate the washed beads with a purified His-tagged bait protein (1-2 µg) in 300 µL of binding buffer for 1-2 hours at 4°C with gentle rotation.

-

To link the bait protein, add NiCl₂ to a final concentration of 100 µM and this compound to a final concentration of 1 µM to the bead-protein mixture and incubate for an additional 30 minutes at 4°C.

-

-

Washing: Pellet the beads and wash three times with binding buffer to remove unbound bait protein.

-

Prey Protein Incubation:

-

Add cell lysate containing the prey protein(s) to the beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing: Pellet the beads and wash 3-5 times with 1 mL of binding buffer to remove non-specific binders.

-

Elution:

-

Elute the protein complexes by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Alternatively, for native elution, use a buffer containing a high concentration of imidazole (e.g., 250-500 mM) to compete with the His-tag for binding to the Ni-NTA complex.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

This compound can be utilized in ELISA formats to detect and quantify His-tagged proteins.

-

Coating: Coat a 96-well nickel-coated plate with a solution of the His-tagged protein of interest overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

This compound Incubation:

-

Prepare a solution of this compound in a binding buffer.

-

Add 100 µL of the this compound solution to each well and incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation:

-

Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of common experimental procedures utilizing this compound.

Applications in Drug Discovery and Biosensor Development

The robustness and specificity of the this compound system make it highly valuable in drug discovery and biosensor development.

-

High-Throughput Screening (HTS): this compound can be used to immobilize His-tagged target proteins onto microplates for HTS of small molecule libraries. The stable immobilization allows for repeated washing steps and stringent assay conditions.

-

Fragment-Based Drug Discovery: In techniques like Surface Plasmon Resonance (SPR), this compound facilitates the oriented immobilization of His-tagged proteins on streptavidin-coated sensor chips. This controlled orientation is crucial for accurately studying the binding kinetics of small molecule fragments to the target protein.

-

Biosensor Development: this compound is a key component in the development of various biosensors for detecting His-tagged proteins or for using His-tagged proteins as capture agents. The high affinity of the biotin-streptavidin interaction ensures a stable and reproducible sensor surface. For instance, in biolayer interferometry (BLI), biotinylated antibodies can be immobilized on streptavidin-coated sensor tips to detect target antigens.

Troubleshooting Common Issues

While this compound is a reliable tool, some common issues may arise during its use.

| Problem | Possible Cause | Solution |

| Weak or No Signal in Western Blot | - Inactive this compound or streptavidin-enzyme conjugate.- Insufficient concentration of Ni²⁺.- His-tag is inaccessible. | - Use fresh reagents and store them properly.- Ensure the correct concentration of NiCl₂ is added to the staining solution.- Perform the Western blot under denaturing conditions to expose the His-tag. |

| High Background in Western Blot | - Inadequate blocking.- Non-specific binding of streptavidin conjugate. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the concentration of the streptavidin-enzyme conjugate. |

| Low Yield in Pull-Down Assay | - Inefficient immobilization of the bait protein.- Weak or transient protein-protein interaction. | - Confirm the presence and accessibility of the His-tag on the bait protein.- Optimize binding and washing conditions (e.g., lower salt concentration in wash buffers). |

| Non-specific Binding in Pull-Down | - Hydrophobic or ionic interactions with the beads or bait protein. | - Increase the salt concentration or add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffers.- Include a pre-clearing step by incubating the lysate with beads alone before adding the bait protein. |

Table 3: Troubleshooting Guide for this compound Applications

Conclusion

This compound stands out as a highly versatile and sensitive reagent in the molecular biologist's toolkit. Its ability to bridge the specific recognition of His-tagged proteins with the robust biotin-streptavidin interaction provides a powerful platform for a wide array of applications, from routine protein detection to sophisticated drug screening and biosensor development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Biotin-X-NTA Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of histidine-tagged (His-tagged) proteins in western blotting applications using Biotin-X-NTA. This method offers a sensitive and specific alternative to traditional anti-His-tag antibodies.

Introduction

This compound (Biotin-X nitrilotriacetic acid) is a reagent designed for the detection of His-tagged proteins immobilized on a membrane. The principle of this technique lies in the high affinity of the nitrilotriacetic acid (NTA) group for polyhistidine tags when chelated with a divalent metal ion, typically nickel (Ni²⁺). The biotin moiety of the molecule allows for subsequent detection using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), for chemiluminescent or colorimetric signal generation. This method can detect as little as 0.1 pmol of a His-tagged protein.[1]

Key Advantages:

-

High Specificity: The NTA-Ni²⁺ interaction is highly specific for polyhistidine tags.

-

High Affinity: The chelation of Ni²⁺ by NTA creates a stable complex with the His-tag.

-

Signal Amplification: The use of streptavidin-enzyme conjugates allows for significant signal amplification.

-

Reversibility: The this compound complex can be stripped from the blot, allowing for re-probing with other antibodies.[1]

Experimental Workflow and Signaling Pathway

The overall experimental workflow involves standard western blotting procedures followed by a specific detection method using this compound. The signaling pathway illustrates the molecular interactions that lead to the final signal.

References

Biotin-X-NTA staining solution preparation and concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Biotin-X-NTA staining solutions for the detection of histidine-tagged (His-tagged) proteins. The primary application detailed is for membrane-based assays such as Western blotting.

Introduction

This compound (Biotin-X-nitrilotriacetic acid) is a versatile reagent designed for the sensitive detection of His-tagged fusion proteins. The molecule consists of a biotin moiety linked to a nitrilotriacetic acid (NTA) group. The NTA group has a high affinity for nickel ions (Ni²⁺), which in turn specifically bind to the polyhistidine tag (e.g., 6xHis) engineered onto recombinant proteins. This interaction allows for the indirect labeling of His-tagged proteins with biotin. The biotin tag can then be detected using streptavidin or avidin conjugates, typically linked to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection. This system provides a highly specific and sensitive method for the detection of His-tagged proteins in various applications.[1][2]

Product Information

| Parameter | Description |

| Full Chemical Name | Biotin-X nitrilotriacetic acid, tripotassium salt[2] |

| Molecular Formula | C₂₆H₄₀K₃N₅O₉S[2] |

| Molecular Weight | 715.98 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at 4°C, protected from moisture. For long-term storage of stock solutions, -20°C or -80°C is recommended. |

Staining Solution Preparation and Concentration

The following tables provide concentrations for the preparation of stock solutions and working staining solutions for the detection of His-tagged proteins on membranes.

Stock Solution Preparation

| Component | Solvent | Concentration | Storage |

| This compound | DMSO or H₂O | 1 mg/mL | -20°C or -80°C (aliquoted) |

| Nickel(II) Chloride (NiCl₂) | H₂O | 10 mM | Room Temperature |

| Streptavidin-Alkaline Phosphatase | Appropriate Buffer | 1 mg/mL | -20°C |

Working Staining Solution for Western Blotting (for one 8 x 10 cm blot)

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Blocking Buffer | 1X | 20 mL | 1X |

| NiCl₂ | 10 mM | 20 µL | 10 µM |

| This compound | 1 mg/mL | 20 µL | 1 µg/mL |

| Streptavidin-Alkaline Phosphatase | 1 mg/mL | 1-2 µL | 0.05-0.1 µg/mL |

Note: The staining solution should be prepared fresh, less than 30 minutes before use.

Experimental Protocols

Detection of His-Tagged Proteins on PVDF Membranes

This protocol outlines the steps for detecting His-tagged proteins on a PVDF membrane following Western blotting.

Materials:

-

PVDF membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Wash Buffer (e.g., TBS-T)

-

This compound Stock Solution (1 mg/mL)

-

NiCl₂ Stock Solution (10 mM)

-

Streptavidin-Alkaline Phosphatase (1 mg/mL)

-

Chemiluminescent Substrate for Alkaline Phosphatase

-